4-氟-3-硝基苯甲酸苄酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

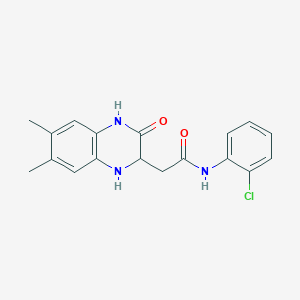

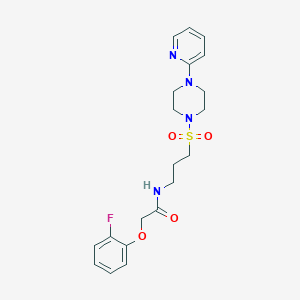

“4-Fluoro-3-nitrobenzoic acid benzyl ester” is a chemical compound derived from benzoic acid. It has a nitro and a fluoro substituents at the 3- and 4-positions . The functional groups in 4-fluoro-3-nitrobenzoic acid possess different reactivities .

Molecular Structure Analysis

The molecular formula of “4-Fluoro-3-nitrobenzoic acid benzyl ester” is FC6H3(NO2)CO2H . The molecular weight is 185.11 . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The carboxylic acid in 4-fluoro-3-nitrobenzoic acid reacts with alcohols to form esters . Methyl 4-fluoro-3-nitrobenzoate is used to prepare dimethyl 3-nitro-3’,4-oxydibenzoate by reacting with 3-hydroxy-benzoic acid methyl ester .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Fluoro-3-nitrobenzoic acid benzyl ester” include a melting point of 123-126 °C (lit.) . It is soluble in 95% ethanol at 50 mg/mL, forming a clear, light yellow solution .科学研究应用

固相合成应用

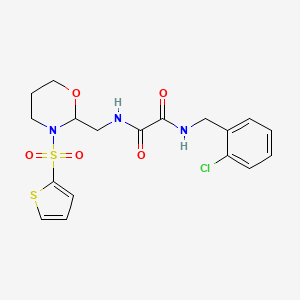

4-氟-3-硝基苯甲酸苄酯在杂环化合物的固相合成中起着至关重要的作用。例如,它已被用于制备 3,4,5-取代的 1,5-苯并二氮杂卓酮,其中酸与固体载体相连。该方法包括芳香取代、硝基还原和环化以形成苯并二氮杂卓酮骨架,展示了 4-氟-3-硝基苯甲酸苄酯在合成复杂分子中的多功能性 (Lee, Gauthier, & Rivero, 1999)。

面向杂环的合成 (HOS)

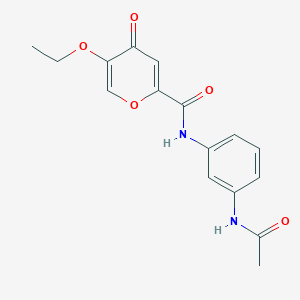

该化合物已被确定为 HOS 中的潜在构件,可生成各种稠合含氮环。它作为多反应性起始原料制备取代的含氮杂环(如苯并咪唑和苯并三唑)的能力突出了其在药物化学和药物发现中的重要性 (Křupková, Funk, Soural, & Hlaváč, 2013)。

微波辅助合成

4-氟-3-硝基苯甲酸苄酯的使用已扩展到微波辅助合成,其中其衍生物 PEG 酯已被用于双苯并咪唑的 10 步液相合成中。这种方法展示了在微波辐射下利用该化合物的独特反应性合成复杂分子的效率和快速性 (Wu & Sun, 2006)。

固相合成中的 C-芳基化

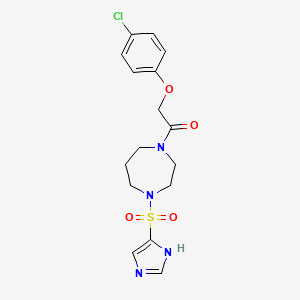

另一个应用涉及用源自 4-氟-3-硝基苯甲酸的聚苯乙烯结合芳基氟化物对取代的乙腈和 1,3-二羰基化合物进行 C-芳基化。该方法导致形成取代的 1-羟基-6-吲哚羧酸和苯并[c]异恶唑,说明该化合物在创建不同的化学结构中的效用 (Stephensen & Zaragoza, 1999)。

安全和危害

未来方向

属性

IUPAC Name |

benzyl 4-fluoro-3-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FNO4/c15-12-7-6-11(8-13(12)16(18)19)14(17)20-9-10-4-2-1-3-5-10/h1-8H,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTJITTDUVBATOW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)C2=CC(=C(C=C2)F)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-(ethanesulfonyl)ethyl]-N-(prop-2-yn-1-yl)-2,3-dihydro-1H-inden-1-amine](/img/structure/B2731285.png)

![5-Benzyl-2-(2-propan-2-ylpyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2731288.png)

![3-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride](/img/structure/B2731297.png)

![7-Chloro-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2731298.png)

![Methyl 3-{2-[(cyclopropylcarbonyl)amino]phenoxy}-2-thiophenecarboxylate](/img/structure/B2731305.png)

![N-allyl-2-[(2-chlorophenyl)sulfanyl]acetamide](/img/structure/B2731306.png)

![methyl 1-[(2-bromo-4-chlorophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2731307.png)